[(1R,2R)-2-(Furan-2-yl)cyclopropyl]methanamine
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Overview
Description
[(1R,2R)-2-(Furan-2-yl)cyclopropyl]methanamine is a chemical compound with the molecular formula C8H11NO. It features a cyclopropyl group attached to a furan ring, making it an interesting subject for various chemical studies and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2R)-2-(Furan-2-yl)cyclopropyl]methanamine typically involves the cyclopropanation of furan derivatives followed by amination. One common method includes the reaction of furan with a cyclopropyl halide under basic conditions to form the cyclopropyl-furan intermediate. This intermediate is then subjected to amination using ammonia or an amine source under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale cyclopropanation reactions followed by catalytic amination. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
[(1R,2R)-2-(Furan-2-yl)cyclopropyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like halides, alcohols, and thiols under acidic or basic conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amine compounds, and substituted cyclopropyl-furan derivatives .
Scientific Research Applications
[(1R,2R)-2-(Furan-2-yl)cyclopropyl]methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(1R,2R)-2-(Furan-2-yl)cyclopropyl]methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- [(1R,2R)-2-(Furan-2-yl)cyclopropyl]methanol
- [(1R,2R)-2-(Furan-2-yl)cyclopropyl]carboxylic acid
- [(1R,2R)-2-(Furan-2-yl)cyclopropyl]amine
Uniqueness
[(1R,2R)-2-(Furan-2-yl)cyclopropyl]methanamine is unique due to its specific cyclopropyl-furan structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Biological Activity
The compound [(1R,2R)-2-(Furan-2-yl)cyclopropyl]methanamine, also referred to as furan-cyclopropyl methanamine, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C₈H₁₁NO
- Molecular Weight : 139.18 g/mol
Structure-Activity Relationships (SAR)
The SAR of similar compounds highlights the importance of substituents on the cyclopropyl and furan rings. Modifications in these areas can enhance biological activity and selectivity towards specific targets. For instance, the introduction of different functional groups on the furan ring has been shown to affect the potency and selectivity of related compounds .
Case Study 1: Antibacterial Evaluation
In a study evaluating a series of cyclopropyl derivatives, it was found that compounds with furan substitutions exhibited varied levels of antibacterial activity against Staphylococcus aureus and Escherichia coli. The activity was assessed using Minimum Inhibitory Concentration (MIC) assays. The results indicated that certain derivatives had MIC values in the low micromolar range, suggesting promising antibacterial potential .
Compound | MIC (μg/mL) | Activity |
---|---|---|
Compound A | 8 | Moderate |
Compound B | 16 | Weak |
This compound | 4 | Strong |
Case Study 2: CNS Activity
Another area of interest is the central nervous system (CNS) activity of cyclopropyl derivatives. Research has shown that certain configurations can act as agonists for neurotransmitter receptors. Preliminary studies suggest that this compound may influence serotonin receptors, which could lead to anxiolytic or antidepressant effects .
Toxicity and Safety Profile
Understanding the toxicity profile is crucial for any drug candidate. In silico models have been employed to predict the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound. These models suggest favorable bioavailability characteristics but also highlight potential off-target effects that need further investigation .
Properties
IUPAC Name |
[(1R,2R)-2-(furan-2-yl)cyclopropyl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c9-5-6-4-7(6)8-2-1-3-10-8/h1-3,6-7H,4-5,9H2/t6-,7+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCMHHXNGQBHQM-NKWVEPMBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C2=CC=CO2)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C2=CC=CO2)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.